molecular formula C17H17N7O2S B6459723 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549052-00-6

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No. B6459723
CAS RN: 2549052-00-6
M. Wt: 383.4 g/mol
InChI Key: JRDDUWOVEDVSAW-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Mechanism of Action

Target of Action

Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . They are used as antipsychotic drug substances . Dopamine and serotonin are neurotransmitters that play crucial roles in mood regulation, reward, and cognition.

Mode of Action

It’s known that dopamine and serotonin antagonists work by blocking the receptors for these neurotransmitters, thereby inhibiting their action . This can lead to changes in mood, cognition, and perception.

Biochemical Pathways

Dopamine and serotonin antagonists typically affect the dopaminergic and serotonergic pathways in the brain . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and cognition.

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a drug, affecting its pharmacokinetics and ultimately its bioavailability.

Result of Action

Similar compounds have shown antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .

properties

IUPAC Name

3-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2S/c1-22-11-20-14-16(22)18-10-19-17(14)24-8-6-23(7-9-24)15-12-4-2-3-5-13(12)27(25,26)21-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDDUWOVEDVSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

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